Cas no 955239-81-3 (N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide)
N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide
- N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxybenzamide
- N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide
- N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxybenzamide
- 955239-81-3
- AKOS024644226
- F2373-0338
-
- Inchi: 1S/C18H17FN2O4/c1-24-16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)25-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22)
- InChI Key: GXYGAFSEXCCILZ-UHFFFAOYSA-N
- SMILES: C(NCC1OC(=O)N(C2=CC=C(F)C=C2)C1)(=O)C1=CC=CC=C1OC
Computed Properties
- Exact Mass: 344.11723519g/mol
- Monoisotopic Mass: 344.11723519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.9Ų
N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2373-0338-2μmol |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-5μmol |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-10μmol |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-20μmol |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-1mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-2mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-3mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-4mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-5mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2373-0338-10mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide |
955239-81-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide
N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide: A Comprehensive Overview
The compound with CAS No. 955239-81-3, known as N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a 1,3-oxazolidinone ring system and a methoxybenzamide group, making it a valuable subject for research and development.
The molecular structure of this compound is notable for its oxazolidinone moiety, which is a five-membered ring containing two oxygen atoms and one nitrogen atom. This structural feature contributes to the compound's stability and reactivity, making it a promising candidate for applications in drug design and material science. The presence of the 4-fluorophenyl group further enhances the compound's electronic properties, enabling it to participate in various chemical reactions and interactions.
Recent studies have highlighted the potential of N-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methoxybenzamide in the development of new pharmaceutical agents. Researchers have explored its ability to inhibit specific enzymes and proteins, which could lead to innovative treatments for various diseases. For instance, investigations into its interaction with kinase enzymes have shown promising results, suggesting its potential role in anticancer therapies.
In addition to its pharmacological applications, this compound has also been studied for its role in organic synthesis and catalysis. The oxazolidinone ring system has been utilized as a versatile building block in the construction of complex molecules, enabling chemists to design novel compounds with tailored properties.
The synthesis of N-{3-(4-fluorophenyl)-2-oxo-1,3 oxazolidin -5 - ylmethyl} - 2 - methoxy benzamide involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. The process typically begins with the preparation of the oxazolidinone core, followed by functionalization to introduce the desired substituents.
One of the key advantages of this compound is its ability to undergo various post-synthetic modifications, allowing researchers to tailor its properties for specific applications. For example, the substitution pattern on the benzene rings can be altered to modify the compound's solubility, stability, or bioavailability.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under different conditions. Molecular modeling studies have provided insights into its electronic structure, interaction patterns, and potential binding affinities with biological targets.
In conclusion, N-{3-(4-fluorophenyl)-2 oxo -1 , 3 - oxazolidin -5 - ylmethyl} - 2 - methoxy benzamide (CAS No: 955239 -81 - 3) represents a significant advancement in modern organic chemistry. Its unique structure and versatile properties make it an invaluable tool for researchers across multiple disciplines.
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